

Physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide

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Compound of Interest

Compound Name: *Pentachlorophenyl methyl sulfoxide*

Cat. No.: *B1204943*

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An In-depth Technical Guide to Pentachlorophenyl Methyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive data on the physical and chemical characteristics of **Pentachlorophenyl methyl sulfoxide** is limited in publicly available scientific literature. Much of the information presented herein is inferred from data on its metabolic precursor, Pentachlorophenyl methyl sulfide (also known as Pentachlorothioanisole), and general principles of sulfoxide chemistry. This guide aims to provide a thorough overview based on the available information.

Introduction

Pentachlorophenyl methyl sulfoxide is an organosulfur compound that emerges as a metabolite of the fungicide Pentachloronitrobenzene and the pesticide Hexachlorobenzene.[1] [2] Its presence in biological and environmental systems is primarily due to the microbial oxidation of Pentachlorophenyl methyl sulfide.[1][2] Understanding the characteristics of this sulfoxide is crucial for assessing the environmental fate and toxicological profile of its parent compounds.

Chemical and Physical Characteristics

Detailed experimental data for **Pentachlorophenyl methyl sulfoxide** is scarce. The following table summarizes the known and inferred properties. For comparative purposes, the well-documented properties of its precursor, Pentachlorophenyl methyl sulfide, are also provided.

Table 1: Physicochemical Properties

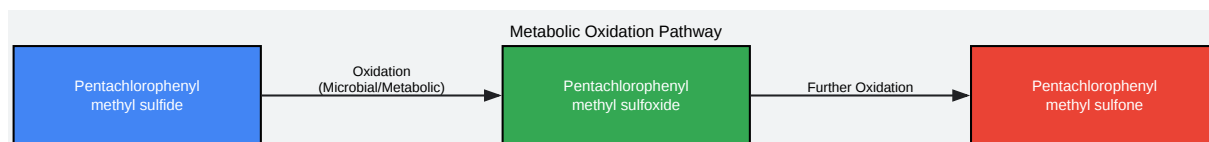
Property	Pentachlorophenyl methyl sulfoxide (Inferred/Predicted)	Pentachlorophenyl methyl sulfide
Molecular Formula	C7H3Cl5OS	C7H3Cl5S[3]
Molecular Weight	312.43 g/mol	296.43 g/mol [3]
Appearance	Likely a solid at room temperature	White to Off-White Solid[3]
Melting Point	Expected to be higher than the sulfide	Data not available
Boiling Point	Expected to be significantly higher than the sulfide	Data not available
Solubility	Expected to have higher water solubility and polarity than the sulfide	Data not available
CAS Number	Not readily available	1825-19-0[3]

Synthesis and Metabolism

Pentachlorophenyl methyl sulfoxide is primarily formed through the oxidation of Pentachlorophenyl methyl sulfide. This conversion is a key step in the metabolism of certain pesticides.

Metabolic Pathway

The formation of **Pentachlorophenyl methyl sulfoxide** is a critical metabolic conversion. The following diagram illustrates this oxidative pathway.



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Caption: Metabolic pathway of Pentachlorophenyl methyl sulfide.

Experimental Protocols

While specific experimental protocols for the synthesis of **Pentachlorophenyl methyl sulfoxide** are not detailed in the search results, a general method for the oxidation of aryl methyl sulfides to their corresponding sulfoxides can be employed.

General Protocol for the Synthesis of Aryl Methyl Sulfoxides:

- **Dissolution:** Dissolve the starting material, Pentachlorophenyl methyl sulfide, in a suitable organic solvent such as dichloromethane or acetic acid.
- **Oxidation:** Add a controlled amount (typically one equivalent) of an oxidizing agent. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to prevent over-oxidation to the sulfone.
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.
- **Extraction:** Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

- **Drying and Concentration:** Dry the organic layer over an anhydrous salt such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain the pure **Pentachlorophenyl methyl sulfoxide**.

Spectral Data

Specific spectral data for **Pentachlorophenyl methyl sulfoxide** is not readily available. However, based on the structure, the following spectral characteristics can be anticipated:

- **Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the S=O stretch would be expected in the region of 1030-1070 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: A singlet corresponding to the methyl protons would be observed, likely shifted downfield compared to the corresponding sulfide due to the deshielding effect of the sulfoxide group.
 - ^{13}C NMR: The carbon of the methyl group and the aromatic carbons would show characteristic shifts. The carbon attached to the sulfoxide group would be significantly deshielded.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Pentachlorophenyl methyl sulfoxide** ($\text{C}_7\text{H}_3\text{Cl}_5\text{OS}$). The fragmentation pattern would likely involve the loss of the methyl group and the oxygen atom.

For reference, the available spectral information for Pentachlorophenyl methyl sulfide includes:

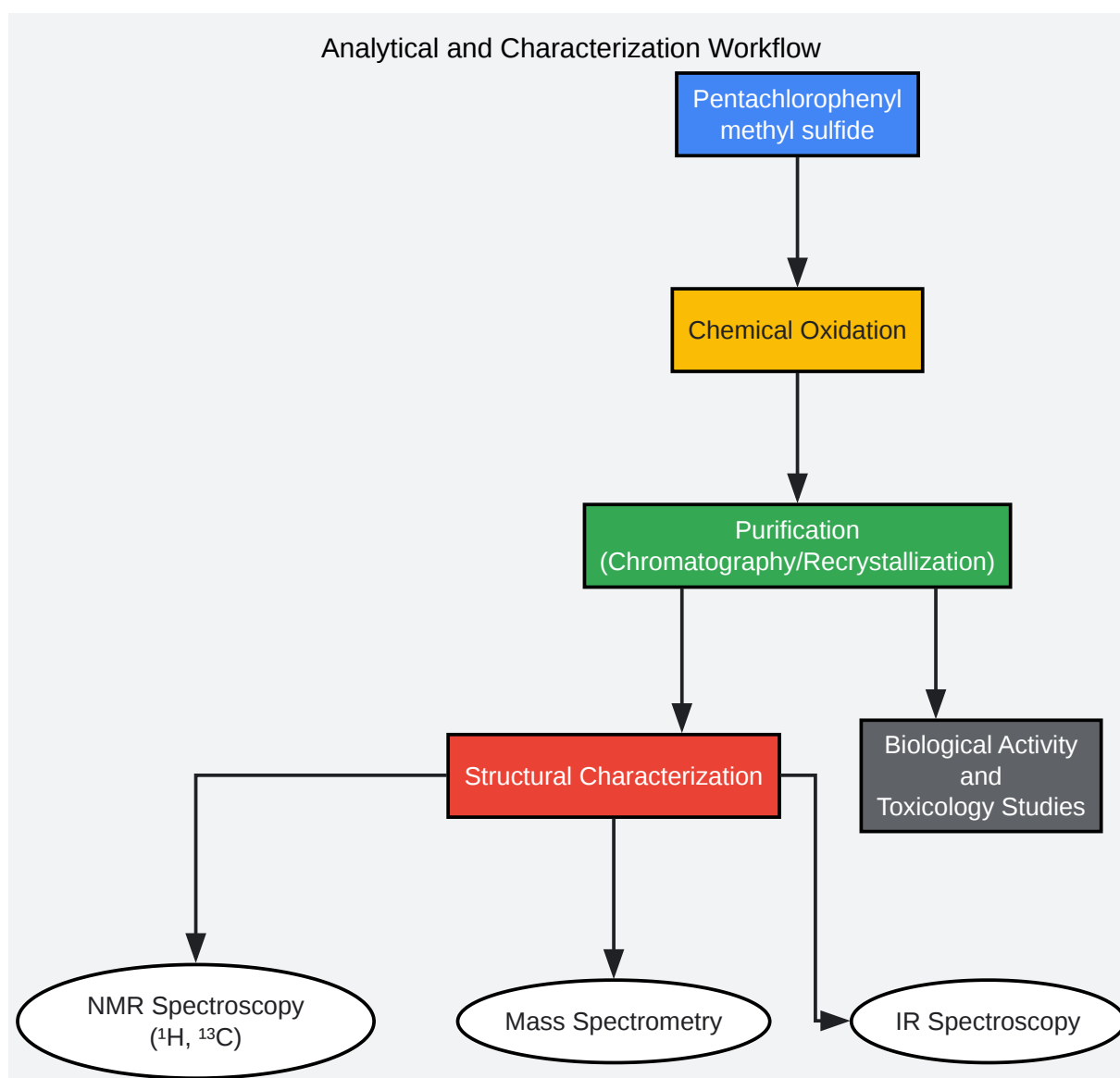
- GC-MS: Data is available through the NIST Mass Spectrometry Data Center.[\[1\]](#)
- ^1H NMR, ^{13}C NMR, FTIR, and Raman spectra: Available in various databases.[\[1\]](#)

Biological Activity and Toxicology

Information regarding the specific biological activity or signaling pathways of **Pentachlorophenyl methyl sulfoxide** is not available in the provided search results. Its primary relevance is as a metabolite of pesticides. The toxicological properties are not well-defined, but it is a component of the metabolic cascade of known toxic compounds.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the analysis and characterization of **Pentachlorophenyl methyl sulfoxide**, starting from its sulfide precursor.



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Caption: Workflow for the synthesis and analysis of the sulfoxide.

Conclusion

Pentachlorophenyl methyl sulfoxide is a relevant, yet understudied, metabolite of several chlorinated pesticides. While extensive data on its specific physical and chemical properties are lacking, its characteristics can be inferred from its chemical structure and the known properties of its sulfide precursor. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and toxicological profile to better understand the environmental and health impacts of its parent compounds.

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References

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- To cite this document: BenchChem. [Physical and chemical characteristics of Pentachlorophenyl methyl sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204943#physical-and-chemical-characteristics-of-pentachlorophenyl-methyl-sulfoxide]

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